molecular formula C15H23BrClNO3 B2891659 1-(2-Bromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217682-37-5

1-(2-Bromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2891659
CAS No.: 1217682-37-5
M. Wt: 380.71
InChI Key: PHECUQNUVHULAL-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a tertiary amine derivative featuring a 2-bromophenoxy group linked to a propan-2-ol backbone and a 2,6-dimethylmorpholine moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

1-(2-bromophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3.ClH/c1-11-7-17(8-12(2)20-11)9-13(18)10-19-15-6-4-3-5-14(15)16;/h3-6,11-13,18H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECUQNUVHULAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₇H₂₇BrClNO₄
  • Molecular Weight : 424.8 g/mol
  • CAS Number : 1217681-88-3

This structure incorporates a bromophenoxy group and a morpholino moiety, which are known to influence biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific arrangement of functional groups in this compound may confer distinct biological activities. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of drugs.
  • Receptor Modulation : The morpholino group may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) enzymes has been highlighted as a potential mechanism for its anticancer effects. These enzymes play significant roles in the kynurenine pathway, which is implicated in cancer progression and immune evasion .

Neuroprotective Effects

The morpholino component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative disorders.

Research Findings

Recent research highlights the importance of exploring the biological activity of structurally diverse compounds like this compound:

Study FocusFindings
Enzymatic InhibitionPotential inhibition of IDO/TDO pathways linked to tumor growth suppression.
Neuroprotective EffectsMorpholine derivatives show promise in protecting against neuronal damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Variations

a. 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol Hydrochloride
  • Structure: Differs by a 4-bromophenoxy group and an additional ethoxy linker.
  • Molecular Formula: C₁₇H₂₇BrClNO₄ (identical to the target compound).
  • Key Differences: Bromine at the para position on the phenoxy ring instead of ortho. Ethoxy spacer (‑OCH₂CH₂O‑) between phenoxy and propanol groups.
  • Implications : Altered steric and electronic properties may affect receptor binding affinity or metabolic stability .
b. 1-(3-Methoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol Hydrochloride
  • Structure : Replaces bromine with a methoxy group at the meta position.
  • Key Differences :
    • Methoxy substituent instead of bromine reduces electronegativity and lipophilicity.
    • Positional isomerism (meta vs. ortho) may alter pharmacokinetics.
  • Availability : Discontinued commercial product, limiting experimental validation .

Backbone and Linker Modifications

a. Compounds with Ethoxy Spacers
  • Example: 1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride.
  • Molecular Weight : 424.8 g/mol.
  • No direct data on biological activity, but similar morpholino-propanol derivatives show α/β-adrenoceptor interactions .
b. Indolyloxy Derivatives
  • Example: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
  • Structure: Replaces bromophenoxy with indolyloxy and methoxy groups.
  • Activity: Demonstrated antiarrhythmic and α₁/β₁-adrenoceptor binding in preclinical studies .

Morpholino Substituent Variations

a. 2,6-Dimethylmorpholino vs. Unsubstituted Morpholino
b. Piperazine-Based Analogs
  • Example: 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone.
  • Key Differences: Piperazine replaces morpholino, altering basicity and hydrogen-bonding capacity.
  • Applications : Piperazine derivatives are common in antipsychotic and antihistamine drugs, suggesting divergent therapeutic pathways .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Bromophenoxy, no ethoxy C₁₇H₂₇BrClNO₄ 424.8 High lipophilicity due to bromine
4-Bromo Analog 4-Bromophenoxy, ethoxy C₁₇H₂₇BrClNO₄ 424.8 Potential improved solubility
3-Methoxy Analog 3-Methoxyphenoxy C₁₇H₂₇ClNO₅ 368.9 Reduced electronegativity
Indolyloxy Derivative Indolyloxy, methoxy C₂₃H₃₁N₃O₆ 469.5 Antiarrhythmic activity

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2-Bromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride?

Synthesis optimization requires precise control of reaction temperature, solvent selection, and reaction time. For example, polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution between the bromophenoxy and morpholino moieties. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via recrystallization or column chromatography. Temperature gradients (e.g., 50–80°C) are critical to minimize side reactions .

Q. Which analytical techniques are recommended to assess the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, targeting a threshold of ≥95%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms structural integrity, particularly the stereochemistry of the morpholino group and bromophenoxy linkage. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 432.1) .

Q. How can researchers mitigate instability during storage or handling?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Lyophilization is recommended for long-term storage. Stability under varying pH (e.g., 4–8) and temperature (25–40°C) should be tested via accelerated degradation studies, with HPLC tracking decomposition products like free bromophenol or morpholine derivatives .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Use radioligand binding assays to screen for receptor affinity (e.g., GPCRs or ion channels). Molecular docking studies (software: AutoDock Vina) can predict interactions with targets like adrenergic or serotonin receptors. Follow-up functional assays (e.g., cAMP accumulation or calcium flux) validate activity. Cross-reference with structurally analogous compounds (e.g., propranolol derivatives) to identify pharmacophores .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

Synthesize analogs with modifications to the bromophenoxy (e.g., substituent position) or morpholino group (e.g., replacing dimethyl groups with ethyl or cyclopropyl). Test in vitro potency via IC50 assays and compare with the parent compound. For example, replacing the 2-bromo group with chlorine may reduce steric hindrance while maintaining electron-withdrawing effects .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Replicate assays under standardized conditions (e.g., cell line, passage number, and assay buffer). Use orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) to confirm activity. Meta-analyses of published data should account for variables like enantiomeric purity (if applicable) or solvent residues (e.g., DMSO concentration ≤0.1%) .

Q. How can researchers characterize the compound’s reactivity in nucleophilic or electrophilic environments?

Perform kinetic studies under varying nucleophiles (e.g., amines or thiols) and pH conditions. Monitor reaction pathways via LC-MS to identify adducts or degradation products. For electrophilic substitution, use halogenated solvents (e.g., DCM) to stabilize intermediates. Computational methods (DFT) predict sites of reactivity, such as the morpholino nitrogen or bromophenoxy aromatic ring .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₅H₂₂BrClN₂O₃
Molecular Weight432.1 g/mol
Solubility (25°C)≥10 mg/mL in DMSO, <1 mg/mL in H₂O
StabilityDegrades at >40°C; stable at pH 5–7

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersReference
HPLCColumn: C18 (5 µm, 250 × 4.6 mm); Mobile phase: ACN/H₂O (70:30), 1 mL/min
¹H NMRSolvent: DMSO-d6; Frequency: 400 MHz; Peaks: δ 7.6 (aromatic Br), δ 3.8 (morpholino)

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